Gsk peptide
Description
Structure
2D Structure
Properties
CAS No. |
99278-03-2 |
|---|---|
Molecular Formula |
C47H86N16O13 |
Molecular Weight |
1083.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C47H86N16O13/c1-22(2)19-31(59-37(67)28-13-10-16-52-28)40(70)58-29(14-11-17-53-46(48)49)38(68)57-30(15-12-18-54-47(50)51)39(69)63-35(27(9)65)44(74)60-32(20-23(3)4)41(71)61-33(21-64)42(72)62-34(24(5)6)43(73)55-25(7)36(66)56-26(8)45(75)76/h22-35,52,64-65H,10-21H2,1-9H3,(H,55,73)(H,56,66)(H,57,68)(H,58,70)(H,59,67)(H,60,74)(H,61,71)(H,62,72)(H,63,69)(H,75,76)(H4,48,49,53)(H4,50,51,54)/t25-,26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
RAXBNPHSJQAKOG-SOGCEIGASA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
sequence |
PLRRTLSVAA |
Synonyms |
GSK peptide Pro-Leu-Arg-Arg-Thr-Leu-Ser-Val-Ala-Ala |
Origin of Product |
United States |
Computational and Rational Design Methodologies for Gsk Peptides
In Silico Approaches for De Novo GSK Peptide Sequence and Structure Prediction
In silico methods provide a powerful framework for the de novo design of this compound inhibitors, allowing for the creation and evaluation of novel peptide sequences without the immediate need for extensive experimental synthesis and testing. nih.govnih.gov This process typically begins with the generation of a virtual peptide library. For instance, a library of 42 peptides was generated from kappa casein to explore potential inhibitors of GSK-3β. biorxiv.orgsciety.orgbiorxiv.org Computational tools are then employed to predict the binding affinity and mode of these peptides to the target kinase.
A common strategy involves structure-based design, which utilizes the three-dimensional structure of GSK-3β. nih.gov Programs like Ludi are used for de novo ligand design, suggesting potential lead structures that can fit into the enzyme's active site. nih.gov These computationally designed hits are often flat nitrogen heterocycles that are predicted to form key interactions with the binding site. nih.gov
Molecular docking is a crucial step in this process. biorxiv.orgmdpi.com Using servers and software like HADDOCK (High Ambiguity Driven Biomolecular DOCKing), researchers can simulate the interaction between the designed peptides and the GSK-3β enzyme, often targeting the ATP-binding pocket. biorxiv.org This allows for the ranking of peptides based on their predicted binding scores. For example, the peptide IP8 (LRFFVAPFPE) was identified as a top candidate from a kappa casein-derived library through such docking studies. biorxiv.orgsciety.orgbiorxiv.org
The process also involves filtering candidates based on predicted toxicity and allergenicity to ensure the selection of safe and effective peptide candidates. biorxiv.org These in silico techniques not only accelerate the initial discovery phase but also provide invaluable insights into the structural basis of inhibition, guiding further optimization. nih.gov
Molecular Dynamics Simulations in the Elucidation of this compound Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movements of atoms and molecules, providing a detailed view of the interactions between GSK peptides and the GSK-3β enzyme over time. biorxiv.orgfigshare.comnih.gov These simulations are essential for understanding the stability of the peptide-protein complex and the conformational dynamics that influence binding affinity. biorxiv.orgsciety.orgbiorxiv.org
In the study of this compound inhibitors, MD simulations are typically performed using software packages like GROMACS with force fields such as CHARMM27 to define the physics of the molecular system. biorxiv.org The system, containing the peptide-GSK-3β complex, is solvated in a water box under periodic boundary conditions to mimic a physiological environment. biorxiv.org
MD simulations can reveal the stability of peptide binding and highlight which residues are crucial for the interaction. For instance, simulations of the IP8 peptide with GSK-3β showed that its first three residues were not conducive to stable binding. biorxiv.orgsciety.orgbiorxiv.org This insight led to the rational design of mutated peptides (MPs), such as MP31 (HPDFVAPFPE), which demonstrated more stable interactions and a more favorable binding score. biorxiv.orgsciety.org
MD simulations have also been used to validate the binding modes of peptides derived from other proteins, such as GSKIP (GSK3β interacting protein). nih.gov These studies can elucidate the specific hydrophobic and hydrogen-bonding interactions that govern the binding affinity and can be used to explain the effects of mutations on binding. nih.gov
Application of Artificial Intelligence and Machine Learning in this compound Design and Optimization
One of the primary applications of AI and ML is in target identification and validation. By analyzing genetic and genomic data from large patient populations, AI algorithms can identify genetic variants associated with diseases and pinpoint the molecular targets, like GSK-3, that are most likely to yield a therapeutic benefit. youtube.comyoutube.com GSK reports that over 70% of its research targets have been validated with the help of AI and machine learning. emerj.com
Generative AI models are also being explored for their potential to design entirely new molecules, including peptides and antibodies, with desired properties. youtube.com These models can learn the underlying patterns in known active molecules and generate novel structures that are optimized for a specific target. youtube.com Furthermore, AI is being used to optimize clinical trial design by identifying patient populations that are most likely to respond to a particular treatment, thereby increasing the efficiency and success rate of clinical studies. gsk.com
Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies for GSK Peptides
Structure-activity relationship (SAR) studies are fundamental to the optimization of lead peptide inhibitors of GSK-3. These studies systematically explore how modifications to the chemical structure of a peptide affect its biological activity, providing a roadmap for rational design and improvement. nih.govmdpi.comsci-hub.seresearchgate.netacs.org
The goal of SAR studies is to identify the key chemical features of a peptide that are responsible for its potency and selectivity. This is often achieved by synthesizing a series of analogues where specific amino acids are substituted, or the peptide backbone is modified, and then testing the biological activity of these analogues. acs.org For example, in the development of small molecule inhibitors, SAR studies have shown that specific halogenation patterns or the modulation of a cation-π interacting group can significantly enhance potency and brain penetration. nih.gov
For peptide inhibitors, SAR can be informed by computational modeling. For instance, the turn-motif peptide L803F (KEAPPSPPQS(p)PF) was designed based on the interacting region of heat shock factor-1 (HSF-1) and GSK-3. rsc.org Modeling of this peptide's interaction with GSK-3β highlighted key hydrophobic interactions involving phenylalanine and proline residues. rsc.org This understanding can then be used to guide the design of small molecules or modified peptides that mimic these crucial interactions. rsc.org
The insights gained from SAR studies are critical for lead optimization, a process that aims to improve the drug-like properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. sci-hub.se
A key strategy in the optimization of GSK peptides is the incorporation of non-natural amino acids into their structure. gskure.commdpi.com This approach offers several advantages over using only the 20 proteinogenic amino acids. Non-natural amino acids can introduce novel chemical functionalities, enhance proteolytic stability, and impose conformational constraints that can lead to increased binding affinity and selectivity. mdpi.com
Peptidomimetics, which are compounds that mimic the structure and function of natural peptides, often incorporate non-natural amino acid substituents and hydrophobic residues to improve their in vivo efficacy. gskure.com For example, in the broader field of kinase inhibitors, peptidomimetics have been successfully developed for targets like Src, Lck, and PI-3K. gskure.com
The rationale for using non-natural amino acids is to overcome some of the inherent limitations of natural peptides as drugs, such as their rapid degradation by proteases and their often-poor cell permeability. By replacing a natural amino acid with a non-natural counterpart, the peptide can be made more resistant to enzymatic cleavage. mdpi.com Furthermore, the unique side chains of non-natural amino acids can be used to probe the binding pocket of GSK-3 in ways that are not possible with natural amino acids, potentially leading to the discovery of novel and more potent interactions.
Cyclization is a widely used strategy to improve the properties of peptide inhibitors by introducing conformational constraints. rsc.orgnih.govsb-peptide.comuq.edu.auresearchgate.net Linear peptides are often highly flexible, which can result in a loss of binding affinity as they need to adopt a specific conformation to bind to their target. gskure.com By cyclizing the peptide, its conformational freedom is reduced, which can pre-organize it into the bioactive conformation, leading to a significant increase in binding affinity and specificity. rsc.orgresearchgate.net
There are several methods for peptide cyclization, including:
Head-to-tail cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxyl group of the peptide. sb-peptide.com
Sidechain-to-sidechain cyclization: This can be achieved by forming a bridge between the side chains of two amino acids within the peptide sequence, such as a disulfide bond between two cysteine residues or a lactam bridge between the side chains of lysine (B10760008) and aspartic or glutamic acid. sb-peptide.com
Head-to-sidechain or sidechain-to-tail cyclization: These involve forming a bond between a terminus and an amino acid side chain. sb-peptide.com
Cyclic peptides generally exhibit increased resistance to proteolysis compared to their linear counterparts because their cyclic structure makes them less accessible to exopeptidases. rsc.org This enhanced stability is a major advantage for the development of peptide-based therapeutics.
In the context of GSK-3, while specific examples of cyclized peptide inhibitors are less detailed in the provided search results, the general principles of this strategy are highly applicable. The design of cyclic peptides that mimic the key binding motifs of known GSK-3 substrates or inhibitors is a promising avenue for the development of potent and stable therapeutic agents. rsc.orgresearchgate.net
Synthesis and Biorecognition Strategies for Gsk Peptides
Chemical Synthesis Methodologies for GSK Peptides
The chemical synthesis of peptides can be broadly categorized into solid-phase and solution-phase methods, both of which are instrumental in producing GSK peptides for research and therapeutic development. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Techniques for GSK Peptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, enabling the creation of complex peptide sequences, including those of GSK peptides. nih.govrsc.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. nih.gov The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. nih.gov
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is a widely used approach in SPPS for GSK peptides. researchgate.net Automated SPPS has further revolutionized the field, allowing for the rapid and efficient synthesis of numerous peptides. rsc.org
Key Features of SPPS for GSK Peptides:
Efficiency: Enables the synthesis of long and complex peptide sequences. nih.gov
Purification: Simplified purification steps due to the solid support. nih.gov
Automation: Amenable to automation, increasing throughput. rsc.org
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis (SolPS), while traditionally used for shorter peptides, remains a relevant strategy. nih.gov In this method, the peptide is synthesized in a solution, and purification occurs after each step, which can be more labor-intensive than SPPS. acs.org However, for the synthesis of smaller GSK peptide fragments or in specific industrial applications, SolPS can be the preferred method. nih.gov A variation known as liquid-phase peptide synthesis (LPPS) combines aspects of both solid and solution-phase techniques by using a soluble tag to facilitate purification. nih.govrsc.org
Emerging Green Chemistry Methodologies in the Synthesis of GSK Peptides
The pharmaceutical industry is increasingly focusing on sustainable practices, leading to the development of "green" chemistry approaches for peptide synthesis. rsc.org A significant concern in traditional peptide synthesis is the use of hazardous solvents like N,N-dimethylformamide (DMF). acs.org
Research is actively exploring greener solvent alternatives. For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, and propylene (B89431) carbonate are being investigated and implemented in SPPS protocols. researchgate.netacs.org These solvents are selected based on guides such as the GSK solvent selection guide, which categorizes solvents based on their environmental impact. researchgate.nettandfonline.com The goal is to reduce the environmental footprint of peptide synthesis without compromising yield or purity. rsc.org Studies have shown that some green solvents can even enhance coupling efficiency compared to traditional solvents. acs.org
Enzymatic and Semisynthetic Routes for Complex this compound Constructs
Enzymatic and semisynthetic methods offer powerful alternatives for constructing complex GSK peptides, particularly those with specific modifications or large structures. nih.gov
Enzymatic Synthesis: This approach utilizes enzymes to catalyze the formation of peptide bonds. It offers high specificity and can be performed under mild conditions, often in aqueous environments. frontiersin.org For example, proteases can be used in reverse (synthesis instead of hydrolysis) to create peptide bonds. frontiersin.org The choice of enzyme is critical, as its specificity for the amino acid substrates determines the reaction's success. frontiersin.org
Semisynthesis: This strategy combines chemical synthesis with the use of recombinantly expressed peptide fragments. acs.org A common technique is Native Chemical Ligation (NCL), where two unprotected peptide fragments—one with a C-terminal thioester and the other with an N-terminal cysteine—are chemoselectively joined. acs.org This method is particularly useful for producing large proteins and isotopically labeled peptides. acs.org
Strategies for Enhanced Biorecognition and Target Specificity in GSK Peptides
The effectiveness of a this compound as a therapeutic or research tool hinges on its ability to recognize and bind to its specific target with high affinity and selectivity. nih.govuminho.pt Several strategies are employed to enhance these properties.
Substrate-Based Design: Many this compound inhibitors are designed based on the amino acid sequences of their natural substrates. researchgate.net By mimicking the substrate's consensus sequence, these peptides can act as competitive inhibitors. researchgate.netnih.gov For example, a synthetic peptide derived from the CREB protein has been developed as a specific substrate for GSK-3 isoforms. nih.gov
Structural Modifications: The introduction of structural constraints, such as hydrocarbon stapling, can improve the peptide's stability and target affinity. researchgate.net Cell-permeability can be enhanced by attaching moieties like a myristoyl group. sigmaaldrich.com
Phage Display: This powerful technique is used to screen vast libraries of peptides to identify those with high affinity and specificity for a particular target, such as a specific protein kinase. researchgate.net
Computational Approaches: Molecular docking and other computational methods are increasingly used to predict the binding of peptides to their targets, aiding in the rational design of more potent and selective inhibitors. biorxiv.org Studies have shown that peptide binding can stabilize the GSK-3β enzyme, reducing its flexibility and potentially inhibiting its activity. biorxiv.org
| Compound/Peptide Name | Brief Description |
| Fmoc-amino acids | Amino acids with a 9-fluorenylmethoxycarbonyl protecting group, commonly used in SPPS. researchgate.net |
| Myr-N-Gly-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser(PO3H)-Pro-NH2 | A cell-permeable, substrate-specific competitive inhibitor of GSK-3β. sigmaaldrich.com |
| KRREILSRRPSYR | A synthetic peptide derived from CREB, used as a specific substrate for GSK-3 isoforms. nih.gov |
| pCREB peptide | A phosphorylated peptide substrate used in docking models with GSK-3. researchgate.net |
| TSIANYIGLALR | A peptide identified through phage display with high affinity and specificity for Prostate-Specific Antigen (PSA). researchgate.net |
| Aib-enkephalin | A model pentapeptide used to test the efficiency of new peptide synthesis protocols. acs.orgtandfonline.com |
| Aib-ACP decapeptide | A longer model peptide used to evaluate the synthesis of more difficult sequences. acs.orgacs.org |
| Reagent/Solvent | Role in Synthesis |
| N,N-Dimethylformamide (DMF) | A common but hazardous solvent used in SPPS. acs.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | A greener solvent alternative to DMF for SPPS. acs.org |
| Propylene Carbonate (PC) | An eco-friendly solvent used in continuous-flow SPPS. researchgate.net |
| Propylphosphonic anhydride (B1165640) (T3P®) | A green coupling reagent used in solution-phase peptide synthesis. rsc.orgunibo.it |
| N-benzyloxycarbonyl (Z) group | A protecting group for amines, removable by hydrogenation. unibo.it |
| Dicyclohexylcarbodiimide (DCC) | A coupling agent used in peptide synthesis. researchgate.net |
| 1-Hydroxybenzotriazole (HOBt) | An additive used with coupling agents to reduce side reactions. researchgate.net |
| Trifluoroacetic acid (TFA) | A strong acid used for cleaving peptides from the resin in SPPS. peptide.com |
Advanced Analytical Characterization of Gsk Peptides
High-Resolution Mass Spectrometry for Molecular Identification and Modification Analysis of GSK Peptides
High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed structural elucidation of therapeutic peptides. It provides precise mass measurements, enabling the confirmation of amino acid sequences and the identification of post-translational modifications (PTMs).
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is frequently coupled with liquid chromatography (LC) to analyze peptides directly from solution. This technique is particularly valuable for the analysis of large and complex peptides, such as GSK's long-acting GLP-1 receptor agonist, albiglutide (Tanzeum), which is a fusion protein comprising two tandem copies of modified human GLP-1 genetically fused to human albumin. drugbank.comresearchgate.netwikipedia.org ESI-MS can generate multiply charged ions, which allows for the analysis of high molecular weight peptides on mass spectrometers with a limited mass-to-charge (m/z) range.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that is well-suited for the analysis of peptides. In MALDI-MS, the peptide sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide with minimal fragmentation. nih.gov This technique is often used for high-throughput screening and can be a powerful tool for monitoring enzyme activity, as demonstrated in the analysis of GSK-3β target peptides. researchgate.net MALDI-Time of Flight (TOF) MS, in particular, is frequently used to monitor phosphorylated peptides and protein kinase activities. researchgate.net
Table 1: Comparison of ESI-MS and MALDI-MS for Peptide Analysis
| Feature | Electrospray Ionization Mass Spectrometry (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
|---|---|---|
| Sample Introduction | Liquid phase (coupled with LC) | Solid phase (co-crystallized with a matrix) |
| Ionization Process | Formation of multiply charged ions in solution | Formation of predominantly singly charged ions from a solid |
| Typical Analytes | Peptides and proteins in solution, complex mixtures | Peptides, proteins, and other biomolecules in solid form |
| Fragmentation | Minimal fragmentation (soft ionization) | Minimal fragmentation (soft ionization) |
| Throughput | Can be high when coupled with fast chromatography | Generally higher throughput for plate-based screening |
| GSK Application | Characterization of large, complex peptides like GLP-1 receptor agonists. | Monitoring enzyme activity (e.g., GSK-3β) and high-throughput screening. researchgate.netamazonaws.com |
Peptide Mapping Techniques for Post-Translational Modification Profiling
Peptide mapping is a critical technique used to confirm the primary structure of a protein or peptide and to identify and locate any post-translational modifications (PTMs). rsc.org The process involves the enzymatic digestion of the peptide into smaller fragments, which are then separated by liquid chromatography and analyzed by mass spectrometry.
At GSK, mass spectrometry-based methods are employed to map PTMs on a proteome-wide scale for mechanism-of-action studies and to identify potential biomarkers. bioprocessonline.com A key area of focus is the characterization of glycosylation, one of the most common and complex PTMs. The analysis of intact glycopeptides, where the glycan structure remains attached to the peptide backbone during mass spectrometric analysis, provides valuable information on site-specific glycosylation. researchgate.net
Common Post-Translational Modifications Analyzed in Peptides:
Phosphorylation: The addition of a phosphate (B84403) group, often involved in signaling pathways. nih.gov
Glycosylation: The attachment of carbohydrate moieties, which can impact protein folding, stability, and function. researchgate.net
Acetylation: The addition of an acetyl group, which can alter protein stability and interactions. nih.gov
Ubiquitination: The addition of ubiquitin, a small regulatory protein. nih.gov
Oxidation: The addition of oxygen atoms, often to methionine or tryptophan residues.
Deamidation: The conversion of asparagine or glutamine to aspartic or glutamic acid.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. In an MS/MS experiment, a specific peptide ion is selected from the initial mass spectrum and then fragmented. The resulting fragment ions are then analyzed in a second mass spectrometer. The mass differences between the fragment ions correspond to the masses of the individual amino acid residues, allowing for the determination of the peptide sequence.
This technique is crucial for confirming the identity of a therapeutic peptide and for identifying any sequence variants or modifications. For example, in the development of the GLP-1 receptor agonist GSK2374697, LC-MS/MS methods were developed for its determination in human plasma. rsc.org This involved the enzymatic digestion of the molecule to produce surrogate peptides that could be quantified. rsc.org
Chromatographic Techniques for Separation and Characterization of GSK Peptides
Chromatographic techniques are fundamental for the separation and purification of peptides, as well as for the analysis of their purity, stability, and aggregation state.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) in Peptide Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the workhorses of peptide analysis. These techniques separate peptides based on their physicochemical properties, such as hydrophobicity (in reversed-phase HPLC) or charge (in ion-exchange HPLC). UPLC, which utilizes smaller stationary phase particles and higher pressures than traditional HPLC, offers significant improvements in resolution, speed, and sensitivity. waters.com
These techniques are essential for assessing the purity of synthetic peptides and for monitoring their stability over time. nih.govcreative-proteomics.com For instance, the analysis of GLP-1 receptor agonists often involves reversed-phase HPLC to separate the active peptide from any impurities or degradation products. agilent.comelementlabsolutions.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for the analysis of polar peptides like GLP-1 receptor agonists. agilent.com
Table 2: Common HPLC/UPLC Modes for Peptide Analysis
| Chromatographic Mode | Separation Principle | Typical Application |
|---|---|---|
| Reversed-Phase (RP-HPLC/UPLC) | Separation based on hydrophobicity. | Purity assessment, impurity profiling, stability testing. creative-proteomics.com |
| Ion-Exchange (IEX-HPLC/UPLC) | Separation based on net charge. | Separation of charge variants and post-translationally modified peptides. |
| Hydrophilic Interaction (HILIC) | Separation of polar and hydrophilic compounds. | Analysis of polar peptides like GLP-1 receptor agonists. agilent.com |
Size-Exclusion Chromatography (SEC) for Oligomerization and Aggregation Assessment
Size-Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic radius, or size in solution. lcms.cz It is the primary method for the detection and quantification of aggregates, which are a critical quality attribute for peptide and protein therapeutics as they can impact efficacy and immunogenicity. nih.govbiocompare.comthermofisher.com
In SEC, a column is packed with porous beads. Larger molecules, such as aggregates, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, such as the monomeric peptide, can enter the pores, resulting in a longer path and a later elution time.
While much of the published work from GSK involving SEC focuses on larger molecules like monoclonal antibodies, the principles and applications are directly relevant to therapeutic peptides, which can also be prone to aggregation. thermofisher.com SEC is used throughout the development and manufacturing process to monitor the formation of dimers and higher-order oligomers. nih.govbiocompare.com
Capillary Electrophoresis (CE) for Charge Variant Analysis and Microheterogeneity
Capillary Electrophoresis (CE) is a high-resolution separation technique that plays a pivotal role in the analysis of biopharmaceuticals, including therapeutic peptides. nih.gov It separates molecules based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge, size, and shape. This makes CE particularly well-suited for the analysis of charge variants and other forms of microheterogeneity that can arise during the manufacturing and storage of peptide drug products. pharmacytimes.com
Charge heterogeneity in peptides can result from a variety of post-translational modifications or degradation events, such as deamidation, oxidation, or incomplete processing of the C-terminus. These subtle changes can impact the peptide's stability and biological activity, making their thorough characterization a regulatory requirement. mdpi.com Capillary Zone Electrophoresis (CZE) and Capillary Isoelectric Focusing (cIEF) are two powerful CE modes used for this purpose. nih.gov
In a typical CZE setup for peptide analysis, a fused silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. The peptide sample is injected and its components migrate at different velocities towards the detector, resulting in an electropherogram that displays peaks corresponding to the different charge variants. For complex peptide products, such as fusion proteins, CE provides a high-resolution fingerprint of the charge distribution. While specific data on GSK's proprietary peptides is not publicly available, the application of CE is standard practice in the development of peptide therapeutics like GLP-1 receptor agonists. rsc.org For instance, a study by GSK on monoclonal antibodies demonstrated the use of microfluidic CE-MS for rapid peptide mapping and charge variant analysis, highlighting the company's expertise in this area.
Table 1: Common Charge Variants in Therapeutic Peptides and their Detection by Capillary Electrophoresis
| Modification | Change in Charge | Effect on CE Migration |
|---|---|---|
| Deamidation (Asn to Asp) | Addition of a negative charge | Faster migration towards the anode (in CZE at neutral/alkaline pH) |
| Oxidation (Met to Met-sulfoxide) | No change in net charge | May cause a slight shift in migration due to conformational changes |
| C-terminal Lysine (B10760008) truncation | Loss of a positive charge | Slower migration towards the cathode (in CZE at acidic pH) |
| N-terminal pyroglutamate formation | Loss of a positive charge | Slower migration towards the cathode (in CZE at acidic pH) |
Spectroscopic Methods for Structural Elucidation of GSK Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional (3D) structure of peptides and proteins in solution, providing insights at an atomic level. mcmaster.cayoutube.com This is crucial for understanding a peptide's mechanism of action, its interaction with its target, and for ensuring batch-to-batch consistency. NMR spectroscopy relies on the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and perturbing it with radiofrequency pulses, information about the chemical environment and spatial proximity of atoms can be obtained. intertek.com
For peptide structure determination, a series of 2D and 3D NMR experiments are typically performed. nih.gov These include Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems and Nuclear Overhauser Effect Spectroscopy (NOESY) to measure through-space distances between protons that are close in proximity (< 5 Å). These distance restraints, along with dihedral angle restraints derived from coupling constants, are then used in computational software to calculate a family of structures that are consistent with the NMR data. drugbank.com
While specific 3D structures of GSK peptides determined by NMR are proprietary, the scientific literature contains numerous examples of this technique being applied to peptides of similar classes, such as GLP-1 analogues and GSK-3 inhibitors. nih.govbiorxiv.org For example, the structure of a GSK-3β inhibitory peptide could be elucidated to understand its binding mode and inform the design of small molecule inhibitors. nih.govnih.gov
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. researchgate.netresearchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, when folded into regular secondary structures like α-helices and β-sheets, gives rise to characteristic CD spectra in the far-UV region (190-250 nm). fiercebiotech.comnih.gov
α-helices typically show negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.
β-sheets exhibit a negative band around 218 nm and a positive band near 195 nm.
Random coil or unordered structures are characterized by a strong negative band near 198 nm.
CD spectroscopy is an invaluable tool during peptide drug development for confirming that the peptide is correctly folded, assessing its structural integrity under different formulation conditions (e.g., pH, temperature, excipients), and detecting conformational changes upon binding to its target. wikipedia.org For instance, the development of a stable formulation for a peptide therapeutic would involve CD studies to ensure that the peptide maintains its native secondary structure over time. muraloncology.com
Table 2: Characteristic Far-UV CD Wavelengths for Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
Thermal Analysis Techniques for Conformational Stability Assessment of GSK Peptides
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat changes that occur in a sample as it is heated or cooled. biorxiv.org In the context of peptide analysis, DSC is used to assess conformational stability by monitoring the heat absorbed during thermal denaturation. As a peptide unfolds from its native, folded state to a denatured state, it absorbs heat, resulting in an endothermic peak in the DSC thermogram.
The temperature at the apex of this peak is the melting temperature (Tm), which is a direct measure of the peptide's thermal stability. A higher Tm indicates greater stability. DSC can be used to compare the stability of different peptide candidates, evaluate the effects of formulation excipients on stability, and assess batch-to-batch consistency. The development of stable formulations for peptide drugs, which can be prone to aggregation and degradation, relies heavily on techniques like DSC. nih.gov
Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and degradation profile of a substance. gsk.com For peptide therapeutics, TGA can provide information on the temperature at which degradation begins, the kinetics of the degradation process, and the composition of the final residue. researchgate.net
In a typical TGA experiment, a small amount of the peptide sample is placed in a pan and heated at a constant rate. The instrument continuously records the mass of the sample. The resulting TGA curve plots mass loss as a function of temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and can help to identify distinct degradation steps. This information is crucial for determining appropriate storage conditions and shelf-life for the peptide drug product. youtube.com
Table 3: Summary of Analytical Techniques and their Applications for GSK Peptides
| Technique | Abbreviation | Primary Application | Key Information Obtained |
|---|---|---|---|
| Capillary Electrophoresis | CE | Charge Variant and Microheterogeneity Analysis | Purity, identification of post-translational modifications and degradation products |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Three-Dimensional Structure Determination | Atomic-level 3D structure, conformational dynamics, ligand binding sites |
| Circular Dichroism Spectroscopy | CD | Secondary Structure Analysis | α-helix, β-sheet, and random coil content; conformational changes |
| Differential Scanning Calorimetry | DSC | Conformational Stability Assessment | Melting temperature (Tm), thermodynamic parameters of unfolding |
Quantitative Amino Acid Analysis for Net Peptide Content Determination
Quantitative Amino Acid Analysis (AAA) is a cornerstone technique for the precise determination of the net peptide content in a purified sample of a GSK peptide, such as the decapeptide with the sequence Pro-Leu-Arg-Arg-Thr-Leu-Ser-Val-Ala-Ala (PLRRTLSVAA). This method is widely regarded as a gold standard for peptide quantification because it is a direct measurement of the peptide mass, independent of the peptide's physical form (e.g., fluffy or dense) and free from interference by non-peptidic materials like water, counter-ions (e.g., trifluoroacetate from synthesis and purification), and adsorbed solvents. tamu.edu The principle of AAA involves the hydrolysis of the peptide into its constituent amino acids, followed by the separation, identification, and precise quantification of each amino acid.
The initial and most critical step in this process is the complete hydrolysis of the peptide bonds. tamu.edunih.govnih.gov This is typically achieved by subjecting the this compound sample to strong acidic conditions, most commonly using 6 M hydrochloric acid (HCl) at an elevated temperature (around 110°C) for a period of 20 to 24 hours in a vacuum-sealed tube to prevent oxidation. nih.govnih.gov This process breaks down the peptide backbone, releasing the individual amino acids. It is important to note that certain amino acids can be partially or completely degraded during acid hydrolysis. For instance, serine and threonine are known to be somewhat labile, while tryptophan is largely destroyed. tamu.edunih.gov Asparagine and glutamine are deamidated to their respective acidic forms, aspartic acid and glutamic acid. tamu.edunih.gov
Following hydrolysis, the resulting mixture of amino acids is separated and quantified. Modern analytical laboratories predominantly use chromatographic techniques for this purpose, such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). tamu.edunih.gov To enhance detection, the amino acids are often derivatized either before (pre-column derivatization) or after (post-column derivatization) the chromatographic separation. nih.gov Post-column derivatization with ninhydrin is a classic and reliable method. nih.gov The derivatized amino acids are then passed through a detector, and the amount of each amino acid is quantified by comparing its signal (e.g., absorbance) to that of a known concentration of a standard amino acid mixture that has been processed in parallel.
The net peptide content is then calculated from the quantitative results of the amino acid analysis. By knowing the precise amount of each stable amino acid released from a known gross weight of the peptide sample, the absolute amount of the this compound can be determined. The molar amounts of the stable amino acids are expected to be in the same ratio as they appear in the peptide's sequence. For the this compound PLRRTLSVAA, the expected ratio of Pro:Leu:Arg:Thr:Ser:Val:Ala would be 1:2:2:1:1:1:2. By comparing the measured molar amounts to these theoretical ratios, the accuracy of the analysis can be confirmed. The net peptide content is typically expressed as a percentage of the total sample weight.
Detailed Research Findings
In a typical quantitative amino acid analysis of a synthetic this compound (PLRRTLSVAA), a known mass of the lyophilized peptide is subjected to vapor-phase acid hydrolysis. The resulting free amino acids are then separated and quantified using an amino acid analyzer. The raw data provides the concentration of each amino acid in the hydrolysate.
The following interactive data table represents a typical set of results from such an analysis. The theoretical number of residues for each amino acid in the PLRRTLSVAA sequence is provided for comparison with the measured values. The measured number of residues is normalized based on the recovery of stable amino acids. From this data, the net peptide content is calculated. For this example, let's assume a net peptide content of 85.0% was determined.
| Amino Acid | Theoretical Number of Residues | Measured Number of Residues |
|---|---|---|
| Alanine (Ala) | 2 | 2.03 |
| Arginine (Arg) | 2 | 1.98 |
| Leucine (Leu) | 2 | 2.00 |
| Proline (Pro) | 1 | 1.05 |
| Serine (Ser) | 1 | 0.91 |
| Threonine (Thr) | 1 | 0.94 |
| Valine (Val) | 1 | 0.99 |
Preclinical Mechanistic Investigations of Gsk Peptides
Elucidation of Molecular Mechanisms of Action for GSK Peptides
The molecular mechanisms underpinning the action of GSK peptides are diverse, ranging from direct receptor engagement and enzyme modulation to sophisticated methods of traversing cellular barriers to reach intracellular targets.
Preclinical studies have explored how GSK-related peptides interact with and modulate cell surface receptors. Some peptides are designed to mimic natural ligands, thereby activating or antagonizing receptor signaling.
For instance, GSK2374697 is a fusion protein that incorporates exendin-4, a glucagon-like peptide-1 (GLP-1) receptor agonist, with a human domain antibody that binds to serum albumin. nih.gov This design creates a long-acting agonist for the GLP-1 receptor, and studies have confirmed its ability to delay gastric emptying and reduce postprandial glucose, consistent with GLP-1 receptor activation. nih.gov
In other contexts, peptides have been identified from random libraries that bind specifically to receptor extracellular domains. One such study identified a 19-amino acid peptide that potently binds to the alpha chain of the human interleukin-5 receptor (IL-5Rα). pnas.org This peptide acts as a functional antagonist by binding to two IL-5Rα chains simultaneously, a distinct mechanism for cytokine antagonism. pnas.org
Conversely, some peptides modulate intracellular kinases like GSK-3 by mimicking parts of a receptor. Peptides derived from the Wnt co-receptor LRP5/6, once phosphorylated, can directly bind to and inhibit GSK-3. elifesciences.orgnih.gov Crystal structures reveal that these phosphorylated LRP6 motifs occupy the substrate-binding site of GSK-3, acting as pseudo-substrates to inhibit the kinase and promote β-catenin stabilization. elifesciences.orgnih.gov GSK-3 is also known to associate with serotonin (B10506) (5HT) 1B receptors, which can influence downstream signaling. nih.gov
A primary focus of GSK peptide research has been the inhibition of Glycogen (B147801) Synthase Kinase 3 Beta (GSK-3β), a constitutively active serine/threonine kinase implicated in numerous diseases. wikipedia.orgbiorxiv.org Unlike many kinases that are controlled by activation, GSK-3 is primarily regulated by inhibition. elifesciences.org Peptides have emerged as a key class of inhibitors, often designed to be highly specific. physiology.orgfrontiersin.org
The predominant mechanism for peptide-mediated inhibition of GSK-3 is competitive inhibition with the substrate. physiology.orgmdpi.com GSK-3 has a unique substrate recognition motif, SXXXS(p), which requires a "priming" phosphorylation on a serine or threonine residue four amino acids C-terminal to the target phosphorylation site. wikipedia.orgphysiology.org Inhibitory peptides exploit this by mimicking this primed substrate. mdpi.com They bind to the positively charged pocket in the GSK-3 active site that recognizes the priming phosphate (B84403), thereby blocking access for natural substrates. wikipedia.orgmdpi.com
Several inhibitory peptides have been developed and characterized:
L-series Peptides (e.g., L803-mts, L807-mts): These are potent and selective substrate-competitive inhibitors (SCIs). nih.gov The peptide L803F, an improved version of the L803 peptide, has been modeled to show key interactions: its phosphorylated serine binds to the phosphate-binding pocket (Arg 96, Arg 180, Lys 205) of GSK-3β, while other residues interact with a hydrophobic patch and key loops within the kinase. mdpi.com
FRATide: This 39-residue peptide is derived from the FRAT protein, a natural regulator of GSK-3. physiology.org FRATide works by competing with the scaffold protein Axin for binding to GSK-3, which disrupts the β-catenin destruction complex and prevents β-catenin phosphorylation. physiology.org
hDISCtide: A 44-mer peptide derived from the Disrupted in Schizophrenia 1 (DISC1) protein, which naturally binds and inhibits GSK-3β. biorxiv.org Biochemical assays show that hDISCtide inhibits GSK-3β in a non-competitive manner with respect to ATP, suggesting it interacts at sites distinct from the ATP-binding pocket. biorxiv.org
| Peptide | Origin/Derivation | Mechanism of Inhibition | Reference |
|---|---|---|---|
| L803-mts | Patterned after GSK-3 substrate HSF-1 | Substrate-competitive; mimics primed substrate | nih.gov |
| FRATide | Derived from FRAT protein | Disrupts Axin/GSK-3 interaction | physiology.org |
| hDISCtide | Derived from DISC1 protein | Non-competitive (with ATP); binds to regions partially overlapping the FRATide site | biorxiv.org |
| LRP6-derived peptides | Derived from Wnt co-receptor LRP6 | Pseudo-substrate; occupies primed substrate binding site | elifesciences.orgnih.gov |
| MP31 (HPDFVAPFPE) | Derived from kappa-casein | Binds to the ATP-binding pocket | biorxiv.org |
A significant hurdle for peptide therapeutics is their general inability to readily cross cell membranes. physiology.org To target intracellular proteins like GSK-3, peptides must be modified to facilitate entry. The mechanisms of cell penetration can be broadly categorized into direct translocation and endocytosis. wikipedia.orgbeilstein-journals.org
Direct translocation involves the peptide moving directly across the lipid bilayer, a process that can be initiated by electrostatic interactions between a positively charged peptide and the negatively charged cell membrane. beilstein-journals.orgmdpi.com Endocytosis is an energy-dependent process where the peptide is engulfed into vesicles, which requires a subsequent escape from the endosome to reach the cytoplasm. academie-sciences.frmdpi.com
Several strategies are employed to enhance the cell penetration of GSK peptides:
Conjugation with Cell-Penetrating Peptides (CPPs): CPPs are short, often arginine-rich, peptide sequences that can traverse biological membranes. wikipedia.orgacademie-sciences.fr Common examples include sequences from the HIV-1 TAT protein or Antennapedia (Antp). physiology.org Attaching a GSK-inhibitory peptide to a CPP facilitates its delivery into the cell.
Lipidation: The attachment of fatty acids, such as myristic or palmitic acid, increases the hydrophobicity of the peptide, which can significantly improve its cell permeability. physiology.org
Membrane Translocating Sequences (MTS): Peptides like L803-mts and L807-mts incorporate a membrane-translocating sequence to ensure good bioavailability and intracellular access. physiology.orgnih.gov
Investigation of this compound Interactions with Biological Membranes and Permeation Enhancement Strategies
The interaction between a peptide and a biological membrane is the first critical step for intracellular delivery. This interaction is governed by a combination of electrostatic and hydrophobic forces. frontiersin.org For cationic peptides, including many CPPs, the initial approach is driven by the electrostatic attraction between the peptide's positive charges (e.g., from arginine or lysine) and the negatively charged components of the cell membrane, such as phosphate groups and proteoglycans. mdpi.comacademie-sciences.fr
Following this initial binding, hydrophobic interactions between the peptide's nonpolar domains and the membrane's lipid core can lead to membrane insertion or destabilization, facilitating translocation. frontiersin.org Permeation enhancement strategies are designed to optimize these interactions.
Structural Modification: Modifying a peptide's amino acid sequence can enhance its ability to cross membranes. For example, increasing the number of arginine residues can strengthen electrostatic interactions. mdpi.com Altering the structure to reduce the peptide's zwitterionic character at physiological pH has also been shown to improve skin permeation. researchgate.net
Use of Nanocarriers: Encapsulating peptides in systems like liposomes can protect them from degradation and enhance their absorption and cellular uptake. researchgate.net
Chemical Permeation Enhancers: Co-administration of substances that temporarily disrupt the membrane barrier can increase peptide uptake, although this strategy is less specific. researchgate.netresearchgate.net
Molecular dynamics simulations have been used to model these interactions, showing that peptides have a substantially reduced affinity for bacterial membranes that have been modified to be less negatively charged, underscoring the importance of electrostatics in the initial binding event. bohrium.com
Characterization of Peptide-Protein Interactions (PPIs) Mediated by GSK Peptides
GSK peptides often exert their function by modulating protein-protein interactions (PPIs). chemrxiv.org Many cellular processes are regulated by the assembly of protein complexes, and peptides designed to mimic one of the interacting partners can act as potent and specific inhibitors. rsc.orgmdpi.com
In the context of GSK-3, a key mechanism of regulation is its inclusion in multi-protein complexes. nih.gov For example, in the Wnt signaling pathway, the scaffold protein Axin brings GSK-3 and its substrate, β-catenin, into close proximity, enhancing phosphorylation. biorxiv.orgphysiology.org Inhibitory peptides like FRATide and Axin-GID disrupt these crucial PPIs. physiology.org
FRATide competes with Axin for the same binding groove on GSK-3, preventing the formation of the Axin/GSK-3 complex and thereby inhibiting β-catenin phosphorylation. physiology.org
Axin-GID peptide , derived from Axin, prevents GSK-3 from binding to FRAT, which in turn activates Wnt-dependent gene expression. physiology.org
The structural basis for these interactions has been elucidated through computational modeling and biophysical methods. The binding of the substrate competitive inhibitor peptide L803F to GSK-3β involves specific interactions with key residues in the kinase's catalytic groove. mdpi.com
| GSK-3β Region/Residues | Function in Peptide Binding | Interacting Peptide Motif | Reference |
|---|---|---|---|
| Phosphate-binding pocket (Arg 96, Arg 180, Lys 205) | Binds the "priming" phosphate of the substrate/peptide inhibitor | Phosphorylated Serine/Threonine (pS/pT) | mdpi.com |
| "89-95" loop (contains Phe 93) | Interacts with residues C-terminal to the priming phosphate | Proline and Phenylalanine in L803F | mdpi.com |
| "Hydrophobic patch" (Tyr 216, Val 214, Ile 217) | Interacts with the N-terminal end of the peptide inhibitor | Alanine and Proline in L803F | mdpi.com |
Analysis of Cellular Pathway Modulation by GSK Peptides
By inhibiting or activating key enzymes and disrupting PPIs, GSK peptides can profoundly modulate intracellular signaling pathways. The inhibition of GSK-3, a kinase with over 100 known substrates, has particularly widespread effects. wikipedia.orgnih.gov
Wnt/β-catenin Pathway: This is one of the most well-characterized pathways modulated by GSK-3 inhibitors. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for degradation. elifesciences.orgbiorxiv.org Peptides that inhibit GSK-3 (e.g., FRATide, LRP6-derived peptides) prevent this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes. elifesciences.orgbiorxiv.orgphysiology.org
Insulin (B600854) Signaling: GSK-3 is a key component of the insulin signaling cascade. Insulin leads to the activation of the kinase Akt, which then phosphorylates and inactivates GSK-3. wikipedia.orgmdpi.com This inactivation is necessary for processes like glycogen synthesis. nih.gov Peptides that directly inhibit GSK-3 can mimic some of the downstream effects of insulin signaling. wikipedia.org
Neurotransmitter and Synaptic Plasticity Pathways: GSK-3β has been shown to regulate the trafficking of AMPA receptors, a process critical for synaptic plasticity and mood-associated behaviors. pnas.org A signaling pathway involving GSK-3β and kinesin light chain 2 (KLC2) has been identified, and inhibition of this pathway affects AMPA receptor internalization. pnas.org
Inflammation and Cell Proliferation: GSK-3 is involved in regulating inflammatory responses and cell cycle progression. mdpi.comnih.gov It can phosphorylate transcription factors and cell cycle regulators like cyclin D1 and c-Myc. sigmaaldrich.com Consequently, GSK-3 inhibitory peptides can modulate these processes, which is relevant for diseases ranging from cancer to neuroinflammatory conditions. nih.govmdpi.com
Atrial Natriuretic Peptide (ANP) Secretion: The cGMP-mediated Akt/GSK-3β signaling pathway has been implicated in the regulation of ANP secretion. frontiersin.org Studies show that GSK-3β inhibitors can attenuate the effects of cGMP on ANP secretion, highlighting a role in cardiac endocrine signaling. frontiersin.org
Development and Application of In Vitro Functional Assays for Mechanistic Understanding
The elucidation of the precise mechanisms by which GSK peptides exert their effects is fundamentally dependent on a robust pipeline of in vitro functional assays. These assays are indispensable tools in preclinical research, providing critical insights into target engagement, enzymatic inhibition, and the downstream cellular consequences of peptide activity. The development of diverse and sophisticated assay platforms, ranging from purified enzyme systems to complex cell-based models, allows researchers to dissect the molecular interactions and signaling pathways modulated by GSK peptides.
A primary focus of these investigations is on peptides targeting Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes. nih.gov Functional assays are designed to confirm direct binding to GSK-3, quantify the potency and mode of inhibition, and understand the selectivity of the peptide for specific substrates or signaling pathways. biorxiv.orgmdpi.com
Biochemical Assays for Direct Mechanistic Insights
Biochemical assays utilize purified components to study the direct interaction between a peptide and its target protein, typically the GSK-3 enzyme, in a controlled environment. These assays are crucial for determining kinetic parameters and the specific mode of action.
Kinase Activity Assays: These are the most direct methods for measuring a peptide's inhibitory effect on GSK-3. Various formats are employed:
ELISA-Based Assays: An Enzyme-Linked Immunosorbent Assay (ELISA) can be configured to measure GSK-3 activity. In this setup, a biotinylated peptide substrate is immobilized on a streptavidin-coated plate. The GSK-3β enzyme is then added along with ATP and the test peptide. The level of substrate phosphorylation is quantified using a specific anti-phospho-substrate antibody, providing a measure of enzyme inhibition. mdpi.com
Luminescence-Based Assays: The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. biorxiv.org The amount of ADP is converted into a luminescent signal, which is inversely proportional to the inhibitory activity of the test peptide. This assay has been used to determine the IC50 of peptide inhibitors of GSK3β. biorxiv.org
Radiolabeled Assays: Traditional kinase assays often use the radioisotope [γ-³²P]ATP. nih.gov The transfer of the radiolabeled phosphate group to a substrate peptide is measured, providing a highly sensitive readout of kinase activity and its inhibition by a test peptide. nih.gov
Mass Spectrometry (MS)-Based Assays: A non-radioactive alternative involves using mass spectrometry to detect the phosphorylation of a substrate peptide. nih.gov Techniques like Surface-Enhanced Laser Desorption/Ionization Time-of-Flight (SELDI-TOF) MS can detect the 80 Dalton mass shift corresponding to the addition of a phosphate group, allowing for the quantification of kinase activity in a dose-dependent manner. nih.gov
Biophysical Assays: These assays confirm the physical interaction between the peptide and the target enzyme.
Surface Plasmon Resonance (SPR): SPR is used to study the binding kinetics of a peptide inhibitor to its target kinase. biorxiv.org This technique can confirm a direct physical interaction and provide data on association and dissociation rates, which was demonstrated for the interaction between the peptide hDISCtide and GSK3β. biorxiv.org
The table below summarizes key findings from various biochemical assays used to investigate GSK peptides.
| Assay Type | Peptide/Compound Studied | Key Findings | Reference |
| ELISA Kinase Assay | L807mts (peptide) & small molecules | Identified small molecules that inhibit GSK-3β by targeting the substrate binding site. Compounds 4-3 and 4-4 showed IC50 values of ~1–4 μM. | mdpi.commdpi.com |
| ADP-Glo Kinase Assay | hDISCtide (peptide) | The 44-residue peptide from human DISC1 (hDISCtide) inhibited recombinant GSK3β with an IC50 of 95 nM. | biorxiv.org |
| SELDI-TOF-MS Assay | 2B-Sp (peptide substrate) & LiCl | Demonstrated GSK-3β dose-dependent phosphorylation of the 2B-Sp peptide, which was inhibited by lithium chloride (LiCl). | nih.gov |
| Surface Plasmon Resonance | hDISCtide (peptide) | Confirmed a direct physical interaction with GSK3β, exhibiting very slow binding kinetics and minimal dissociation. | biorxiv.org |
| Radiolabeled Kinase Assay | 2B-Sp (peptide substrate) | Confirmed recombinant GSK-3β-mediated incorporation of radiolabeled phosphate into the 2B-Sp target peptide. | nih.gov |
Cell-Based Assays for Functional and Pathway Analysis
While biochemical assays are essential for understanding direct molecular interactions, cell-based assays provide a more physiologically relevant context. They allow for the assessment of a peptide's ability to engage its target within a living cell, navigate cellular compartments, and modulate downstream signaling pathways.
Target Engagement Assays: These assays confirm that a peptide interacts with its intended target in a cellular environment.
NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a target protein in living cells. eurofinsdiscovery.com It is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer. A test peptide can displace the tracer, leading to a measurable change in the BRET signal, which indicates target engagement. eurofinsdiscovery.com
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying drug-target engagement in situ. annualreviews.org The principle is that a protein's thermal stability changes when a ligand binds to it. This change can be detected by heating cells, lysing them, and quantifying the amount of soluble protein remaining. This approach has been used to confirm the engagement of GSK compounds with their targets in cell-based experiments. elifesciences.orgelifesciences.org
Phenotypic and Pathway-Specific Assays:
Yeast-Based Screening Systems: A cost-effective approach for preliminary screening involves using engineered yeast strains. scialert.netresearchgate.net In one such system, yeast GSK-3 homologues were deleted and replaced with mammalian GSK-3β. The system's viability becomes dependent on GSK-3β activity, and inhibition can be measured by observing yeast growth. This system was found to be particularly effective for inhibitors targeting the Cys199 residue of GSK-3β. scialert.netresearchgate.net
Downstream Substrate Phosphorylation: A key method for confirming the mechanism of action is to measure the phosphorylation state of known downstream substrates of GSK-3. For instance, GSK-3 inhibitors are expected to decrease the phosphorylation of proteins like β-catenin or Tau. mdpi.comahajournals.org The effect of the GSK-3 inhibitor AR-A014418 was confirmed by observing its regulation of AMPA-induced GluR1 and GluR2 internalization, a process dependent on the phosphorylation of kinesin light chain 2 (KLC2). pnas.org
Preclinical Efficacy Evaluation of Gsk Peptides
Development and Application of Relevant In Vitro Biological Models for Efficacy Assessment
In vitro models are fundamental to the initial efficacy assessment of GSK peptides. These models, which involve experiments conducted in a controlled environment outside of a living organism, provide a platform to study the direct effects of a peptide on specific cells or tissues.
One common approach is the use of cell-based assays. For instance, in the study of GSK-3 inhibitors, researchers have utilized neuron cultured cells to evaluate the neuroprotective effects of peptides like L803-mts. frontiersin.org These in vitro systems allow for the investigation of a peptide's ability to protect cells from induced cell death, a key indicator of potential therapeutic efficacy in neurodegenerative diseases. frontiersin.org Similarly, primary tumor cultures derived from patient-derived xenografts (PDX) have been employed to test the in vitro efficacy of GSK3β inhibitors like tideglusib (B1682902). oncotarget.com In these models, the researchers observed a reduction in GSK3β-mediated phosphorylation of β-catenin and a corresponding increase in total β-catenin levels, indicating that the peptide was effectively engaging its target. oncotarget.com
Radioligand binding assays are another crucial in vitro tool. These assays use radiolabeled compounds to quantify the density and affinity of a peptide for its target receptor. For example, the radiotracers [3H]PF-367 and [3H]OCM-44 have been used in post-mortem human brain tissues to investigate changes in GSK-3 expression in Alzheimer's disease. acs.org Such studies help in understanding the target engagement and can reveal important biological differences, such as sex-specific variations in receptor density. acs.org
Enzymatic assays are also employed to determine the inhibitory activity of a peptide. For the flavanone (B1672756) FLA, a potential GSK-3β inhibitor, a dose-response curve was generated using a kinase assay to determine its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half. mdpi.com This provides a quantitative measure of the peptide's potency.
These in vitro models are instrumental in the early stages of preclinical development, offering a cost-effective and high-throughput method to screen and characterize the biological activity of GSK peptides before moving to more complex in vivo studies.
Utilization of Preclinical Animal Models for Disease Intervention Studies
Preclinical animal models are indispensable for evaluating the therapeutic potential of GSK peptides in a whole-organism context. These models are designed to mimic human diseases and allow researchers to study the effects of a peptide on disease progression and relevant physiological parameters.
For neurodegenerative disorders, transgenic mouse models are frequently used. For example, mice overexpressing GSK-3 have been shown to exhibit cognitive deficits, providing a platform to test the efficacy of GSK-3 inhibitors. frontiersin.org The 5XFAD mouse model of Alzheimer's disease has been used to evaluate the in vivo effects of the GSK-3 inhibitor L807mts, where treatment led to improved cognitive and social skills. researchgate.net Similarly, the P301L mouse model, which expresses a mutation associated with tau pathology, has been used to study GSK-3 expression and the effects of GSK-3 targeting radiotracers. acs.org
In the context of cancer research, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are considered highly relevant. The efficacy of the GSK3β inhibitor tideglusib was tested in PDX models of rhabdomyosarcoma. oncotarget.com While the drug showed on-target pharmacodynamic effects, it did not inhibit tumor progression as a single agent in this specific model. oncotarget.com This highlights the importance of using appropriate animal models to predict clinical outcomes.
Animal models are also crucial for studying the in vivo efficacy of peptides against infectious diseases. For visceral leishmaniasis, a mouse model of infection was used to test the efficacy of a preclinical development candidate, GSK3186899/DDD853651. acs.org
The choice of animal model is critical and depends on the disease being studied and the specific questions being addressed. These in vivo studies provide essential data on a peptide's therapeutic potential and help to inform the design of future clinical trials.
Assessment of Pharmacodynamic Endpoints in Preclinical Studies of GSK Peptides
Pharmacodynamics (PD) refers to the study of the biochemical and physiological effects of a drug on the body. In the preclinical evaluation of GSK peptides, assessing pharmacodynamic endpoints is crucial to demonstrate that the peptide is engaging its target and eliciting the desired biological response in vivo.
A common approach is to measure the modulation of downstream signaling molecules. For instance, in studies of the AKT inhibitor AZD5363, researchers measured the phosphorylation status of downstream targets like PRAS40, GSK3β, and S6 in tumor xenografts. aacrjournals.org A significant and sustained inhibition of the phosphorylation of these biomarkers after drug administration provided clear evidence of target engagement. aacrjournals.org Similarly, for the GSK3β inhibitor tideglusib, a reduction in the phosphorylation of β-catenin was a key pharmacodynamic endpoint in both in vitro and in vivo models. oncotarget.com
Pharmacodynamic assessments can also involve measuring physiological changes. For example, the AKT inhibitor AZD5363 was shown to cause a dose- and time-dependent increase in blood glucose concentrations in mice, a known physiological effect of AKT inhibition. aacrjournals.org
In the context of infectious diseases, the reduction in bacterial burden is a critical pharmacodynamic endpoint. For the peptide deformylase inhibitor GSK1322322, dose-dependent efficacy was demonstrated against various bacterial isolates in rodent infection models. researchgate.net The relationship between drug exposure (pharmacokinetics) and the change in bacterial count (pharmacodynamics) was analyzed to determine the PK/PD index that best predicted therapeutic outcome. researchgate.net
The selection of appropriate pharmacodynamic endpoints is essential for establishing a clear link between drug administration, target engagement, and the desired therapeutic effect in preclinical models.
Biodistribution Studies of Fluorescent or Radiolabeled GSK Peptides in Preclinical Models
Biodistribution studies are performed to understand how a peptide is distributed throughout the body after administration. These studies typically involve labeling the peptide with a fluorescent dye or a radioisotope and then tracking its concentration in various organs and tissues over time.
Radiolabeling is a common technique used in these studies. For example, the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor [18F]GSK2647544 was successfully prepared and its biodistribution was investigated in healthy male subjects using positron emission tomography (PET). nih.gov This study provided valuable information on the brain penetration of the compound. nih.gov Similarly, the biodistribution of the radiolabeled peptide [125I]-CIGB-814 was studied in Lewis rats, revealing high concentrations in the thyroid gland, stomach, and intestines. nih.gov
In another study, the biodistribution of a radiolabeled flavanone, [11C]FLA, a potential GSK-3β interactor, was assessed in mice. mdpi.com The results showed high clearance from the blood and significant uptake in the liver, with excretion occurring mainly through the hepatobiliary system. mdpi.com
These studies are critical for understanding a peptide's pharmacokinetic profile, identifying potential target organs for efficacy and toxicity, and informing dosing strategies for subsequent clinical trials. The data from biodistribution studies can also provide insights into whether a peptide is likely to reach its intended site of action in sufficient concentrations to be effective.
Immunogenicity Risk Assessment in Preclinical Development of GSK Peptides
Immunogenicity, the propensity of a therapeutic peptide to induce an unwanted immune response, is a significant concern in drug development. Preclinical immunogenicity risk assessment is a critical step to identify and mitigate this risk before a peptide enters clinical trials. nih.gov This assessment involves a combination of in silico and in vitro methods. fda.gov
In silico tools play a crucial role in the initial immunogenicity risk assessment. fda.gov These computational methods predict the potential of a peptide to bind to Major Histocompatibility Complex (MHC) molecules, a key step in initiating a T-cell mediated immune response. frontiersin.orgepivax.com
Algorithms like TEPITOPE and NetMHCIIpan are used to predict the binding affinity of peptide sequences to various Human Leukocyte Antigen (HLA) alleles, which are the human equivalent of MHC. nih.govnih.gov These predictions can identify potential T-cell epitopes within the peptide sequence. nih.gov For example, the TEPITOPE algorithm was used to select promiscuous peptides from a glycoprotein (B1211001) of Paracoccidioides brasiliensis that were predicted to bind to multiple HLA-DR molecules. nih.gov
Following in silico prediction, in vitro HLA binding assays are conducted to confirm the binding of the predicted epitopes to purified HLA molecules. epivax.com These assays provide experimental validation of the computational predictions and help to refine the immunogenicity risk profile of the peptide. epivax.com
Table 1: In Silico Epitope Prediction Tools
| Tool | Methodology | Application | Reference |
|---|---|---|---|
| TEPITOPE | Quantitative matrices from HLA-DR binding assays | Predicts binding to 25 distinct HLA-DR molecules | nih.gov |
| NetMHCIIpan | Artificial Neural Network (ANN)-based | Pan-specific prediction of peptide binding to MHC class II molecules | scirp.org |
| EpiMatrix | Computational algorithms | Screens for HLA DR ligands (putative T-cell epitopes) | epivax.com |
In vitro assays using human immune cells are essential for assessing the functional consequences of peptide-HLA binding and predicting the potential for T-cell activation. fda.gov
T-cell proliferation assays are commonly used to measure the response of T-cells to a peptide. nih.gov In these assays, peripheral blood mononuclear cells (PBMCs) from a diverse pool of healthy donors are co-cultured with the peptide of interest. nih.gov An increase in T-cell proliferation indicates that the peptide is immunogenic. For instance, in a study of uterine cancer, T-cell responses to tumor-associated antigens were assessed by stimulating PBMCs with overlapping peptide pools and measuring the upregulation of the activation marker CD137 on CD4+ and CD8+ T-cells. nih.gov
Other assays measure the secretion of cytokines, such as IL-2, which are signaling molecules that play a key role in the immune response. fda.gov The detection of drug-specific T-cell clones can also be used to characterize a compound as potentially immunogenic. nih.gov
These in vitro assays, which often utilize cells from a panel of donors with diverse HLA types, provide a more comprehensive assessment of immunogenicity risk than in silico predictions alone and are a critical component of the preclinical safety evaluation of GSK peptides. fda.govnih.gov
Table 2: In Vitro T-cell and Immune Cell Activation Assays
| Assay | Description | Endpoint | Reference |
|---|---|---|---|
| T-cell Proliferation Assay | Co-culture of lymphocytes with hapten-modified PBMCs | Antigen-specific T-cell proliferation | nih.gov |
| CD137 Upregulation Assay | Ex vivo stimulation of PBMCs with peptide pools | Upregulation of CD137 on CD4+ and CD8+ T-cells | nih.gov |
| Cytokine Release Assay | Measurement of cytokine secretion (e.g., IL-2) from immune cells | Level of specific cytokines | fda.gov |
| T-cell Priming Experiments | Co-culture of monocyte-derived dendritic cells and T-cells with the compound | Generation of drug-responsive T-cell clones | nih.gov |
Target Identification and Validation for Gsk Peptide Interventions
Identification of Novel Therapeutic Targets Modulated by GSK Peptides
The primary therapeutic target for GSK peptide interventions is the Glycogen (B147801) Synthase Kinase-3 (GSK-3) enzyme itself, which exists in two isoforms, GSK-3α and GSK-3β. mdpi.com GSK-3 is a critical regulatory node in numerous signaling cascades, including the WNT, PI3K/Akt, and Hedgehog pathways. thermofisher.com Unlike most kinases, GSK-3 is constitutively active in resting cells and is inhibited in response to various signals. thermofisher.com This unique characteristic makes it a pivotal switch in cellular function.
Peptide-based inhibitors are often designed as substrate-competitive inhibitors (SCIs), mimicking the consensus sequence that GSK-3 recognizes on its substrates. mdpi.comgskure.com This approach provides a template for designing peptides that can specifically block the kinase's active site. gskure.com For instance, research into kappa casein-derived peptides has led to the identification of specific sequences that target GSK-3β. Through docking studies and molecular dynamics simulations, the peptide IP8 (LRFFVAPFPE) was identified as a promising candidate that binds to the ATP-binding pocket of GSK-3β. biorxiv.orgbiorxiv.org Further optimization led to the design of mutated peptides, such as MP31 (HPDFVAPFPE), which demonstrated enhanced stability and a more favorable binding score. biorxiv.orgbiorxiv.org
Beyond direct inhibition of the kinase domain, GSK peptides can also modulate the protein-protein interactions involving GSK-3. A notable example is the multiprotein destruction complex in the Wnt signaling pathway, where GSK-3β forms a complex with Axin, adenomatous polyposis coli (APC), and β-catenin. thermofisher.comembopress.org Peptides that disrupt the formation of this complex or the interaction between GSK-3β and its partners represent another avenue for therapeutic intervention. For example, the protein rAxin has been shown to interact directly with both GSK-3β and β-catenin, forming a ternary complex that facilitates the GSK-3β-dependent phosphorylation of β-catenin. embopress.org
The modulation of GSK-3 by peptides leads to downstream effects on a wide array of cellular substrates. These include metabolic enzymes like glycogen synthase, transcription factors such as CREB, c-Myc, and c-Jun, and cytoskeletal proteins like the microtubule-associated protein Tau. thermofisher.com Therefore, by targeting GSK-3, these peptides can influence gene transcription, cell development, metabolism, and cytoskeletal dynamics. thermofisher.com
Table 1: Examples of GSK-3β-Targeting Peptides and Their Characteristics
| Peptide Name | Sequence | Source/Design | Key Findings | Citations |
|---|---|---|---|---|
| MP31 | HPDFVAPFPE | Mutated kappa casein-derived peptide | Demonstrates stable interaction and favorable binding to the ATP-binding pocket of GSK-3β. | biorxiv.orgbiorxiv.org |
| IP8 | LRFFVAPFPE | Kappa casein-derived peptide | Identified as a top candidate for binding to the inhibition site of GSK-3β in initial docking studies. | biorxiv.orgbiorxiv.org |
| GSK-3β blocking peptide | N/A | Synthetic peptide | Used to specifically block the reactivity of GSK-3β antibodies in quality control assays. | cellsignal.com |
Validation of Target Engagement and Specificity in Cellular and Preclinical Animal Models
The validation of a peptide's ability to engage its intended target, GSK-3, and exert a specific biological effect is a critical step. This is achieved through a combination of in vitro, cellular, and preclinical animal model studies.
Cellular Models: In cellular systems, the engagement of GSK-3 by inhibitory peptides has been demonstrated through various assays. For example, the treatment of cells and primary neurons with GSK-3 substrate competitive inhibitors resulted in an increase in the levels of β-catenin and a reduction in the phosphorylation of Tau, which are known downstream effects of GSK-3 inhibition. mdpi.com In cellular models of Alzheimer's disease, kappa casein-derived peptides were shown to decrease the formation of amyloid-beta (Aβ) and reduce Tau hyperphosphorylation. biorxiv.orgbiorxiv.org
The specificity of these peptides is also rigorously tested. GSK-3β blocking peptides are utilized in dot blot assays to confirm that specific antibodies recognize GSK-3β, thereby validating the tools used to measure target engagement. cellsignal.com In the context of cancer research, GSK-3β has been identified as a potential therapeutic target in glioblastoma cells, and its inhibition can affect cell survival and chemoresistance. nih.govresearchgate.net Furthermore, engineered T-cell therapies, such as the NY-ESOc259 TCR which recognizes a specific peptide, are undergoing clinical evaluation. A crucial part of their preclinical validation involves screening for off-target peptide recognition to ensure safety and specificity. nih.gov
Preclinical Animal Models: In vivo studies in animal models provide further evidence of target engagement and therapeutic potential. In a mouse model of retinitis pigmentosa (the rd10 mouse), the administration of a small-molecule GSK-3 inhibitor, VP3.15, led to neuroprotective effects, reducing the degeneration of photoreceptor cells. nih.gov The behavioral effects of GSK-3 modulation have been observed in genetically modified mice; for instance, mice with reduced GSK-3β levels (heterozygous knockouts) show behaviors similar to those seen with lithium treatment, a known GSK-3 inhibitor. nih.gov Conversely, mice that overexpress GSK-3β exhibit manic-like behaviors. nih.gov
Advanced imaging techniques are also employed to confirm target engagement in living organisms. A radiolabeled GSK-3 inhibitor, [11C]OCM-44, was successfully used for positron emission tomography (PET) imaging in nonhuman primates, demonstrating that the compound could cross the blood-brain barrier and engage its target in the brain. acs.org In a mouse model of multiple sclerosis, the compound semaglutide, which activates the PI3K/Akt/GSK-3β pathway, showed therapeutic benefits, including reduced inflammation in the central nervous system. mdpi.com
Table 2: Validation of GSK-3 Target Engagement in Preclinical Models
| Model System | Intervention | Observed Effect | Implication | Citations |
|---|---|---|---|---|
| rd10 Mouse (Retinitis Pigmentosa) | VP3.15 (GSK-3 inhibitor) | Reduced photoreceptor degeneration. | In vivo neuroprotective effect of GSK-3 inhibition. | nih.gov |
| GSK-3β Heterozygous Mice | Genetic modification | Behavior mimics chronic lithium treatment. | Confirms GSK-3's role in mood regulation. | nih.gov |
| Nonhuman Primates | [11C]OCM-44 (radiolabeled inhibitor) | Confirmed brain uptake and target engagement via PET imaging. | Validation of a tool for in vivo target engagement studies. | acs.org |
| Mouse Model of Multiple Sclerosis | Semaglutide | Reduced CNS inflammation via the PI3K/Akt/GSK-3β pathway. | Therapeutic potential of modulating GSK-3 upstream pathways. | mdpi.com |
| Primary Neurons/Cell Lines | Substrate competitive inhibitor peptides | Increased β-catenin levels and reduced Tau phosphorylation. | Confirmation of downstream pathway modulation. | mdpi.com |
Characterization of Target-Mediated Effects and Downstream Signaling Pathways
GSK-3 acts as a linchpin in several major signaling pathways, and its inhibition by peptides triggers a cascade of downstream events. thermofisher.com Understanding these pathways is crucial for predicting the therapeutic effects and potential side effects of this compound interventions.
One of the most well-characterized pathways regulated by GSK-3 is the Wnt/β-catenin pathway . thermofisher.com In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for proteasomal degradation. thermofisher.comembopress.org The binding of Wnt to its receptor leads to the inhibition of this complex and, consequently, the inhibition of GSK-3. Peptide inhibitors of GSK-3 mimic this effect, causing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and fate determination. thermofisher.comnih.gov
GSK-3 is also a key component of the PI3K/Akt signaling pathway , which is central to cell growth, survival, and metabolism. nih.gov Growth factors and insulin (B600854) activate PI3K, which in turn activates the kinase Akt. thermofisher.com Akt then directly phosphorylates and inactivates GSK-3 (at serine 9 in GSK-3β and serine 21 in GSK-3α). cellsignal.comresearchgate.net By inhibiting GSK-3, peptides can simulate the effects of pro-survival signals from this pathway.
The downstream consequences of GSK-3 inhibition are vast due to its large number of substrates. thermofisher.com
Metabolism: GSK-3 was originally named for its role in phosphorylating and inactivating glycogen synthase, thereby inhibiting glycogen synthesis. cellsignal.com Peptide-mediated inhibition of GSK-3 can thus promote glycogen storage.
Gene Transcription: GSK-3 phosphorylates numerous transcription factors, often leading to their inhibition or degradation. thermofisher.com These include CREB, c-Myc, c-Jun, and NF-κB. thermofisher.comnih.gov Inhibiting GSK-3 can therefore upregulate the activity of these factors, impacting processes like cell cycle progression and inflammation. nih.gov
Neuronal Function: In neurons, a critical substrate of GSK-3 is the microtubule-associated protein Tau. thermofisher.com Hyperphosphorylation of Tau by GSK-3 is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and decreased microtubule stability. thermofisher.combiorxiv.org this compound inhibitors that reduce Tau phosphorylation are therefore being investigated as potential treatments for this neurodegenerative disease. mdpi.combiorxiv.org
Formulation and Delivery System Research for Gsk Peptides
Strategies to Enhance GSK Peptide Stability and Overcome Degradation Challenges
A primary hurdle in the development of peptide therapeutics is their susceptibility to enzymatic degradation and chemical instability. nih.govnih.gov Various strategies are employed to protect the peptide structure and extend its half-life.
Chemical Modification: One effective approach is the chemical modification of the peptide's structure. This can involve:
Cyclization: Linking the N- and C-termini of a peptide creates a cyclic structure that is more resistant to exopeptidases. rsc.org This has been shown to prevent enzyme degradation and can lock the peptide into a desired conformation for improved target binding. rsc.orgmdpi.com
Amino Acid Substitution: Replacing standard L-amino acids with non-proteinogenic amino acids, such as D-amino acids or N-methylated amino acids, can disrupt recognition by proteolytic enzymes, thereby enhancing stability. nih.govmdpi.com
Peptide Stapling: This technique involves introducing a synthetic brace or "staple" to reinforce the peptide's helical structure (α-helix). nih.gov This not only improves stability against proteases but can also enhance target affinity and cell permeability. nih.govrsc.org A study on stapled peptides designed to target phosphorylated GSK-3β demonstrated that these modified peptides were significantly more stable than their linear counterparts, with a half-life exceeding 24 hours compared to less than 30% of the linear peptide remaining after 8 hours. rsc.org
Acylation/Lipidation: Attaching a lipid chain to the peptide can improve its binding to serum albumin, a protein in the blood. nih.govroyalsocietypublishing.org This association protects the peptide from rapid renal clearance and enzymatic degradation, dramatically increasing its in-vivo half-life. nih.govroyalsocietypublishing.org
Formulation-Based Approaches: Beyond chemical changes, formulation strategies play a crucial role. Encapsulating peptides within protective carrier systems can shield them from the harsh environment of the gastrointestinal (GI) tract or the bloodstream. lubio.chfrontiersin.org These carriers, discussed in subsequent sections, are fundamental to preventing premature degradation. Oxidation is another degradation pathway, affecting amino acids like methionine, cysteine, and tryptophan; formulation with antioxidants can mitigate this issue. nih.govroyalsocietypublishing.org
| Strategy | Mechanism of Action | Primary Advantage | Reference |
|---|---|---|---|
| Cyclization | Forms an amide bond between termini or side chains, preventing access by exopeptidases. | Enhanced resistance to proteolysis, conformational constraint. | rsc.org |
| D-Amino Acid Substitution | Alters the peptide backbone stereochemistry, making it a poor substrate for natural L-amino acid-specific proteases. | Increased proteolytic resistance. | nih.gov |
| Peptide Stapling | Introduces a covalent linkage between amino acid side chains to lock in an α-helical conformation. | Improved proteolytic stability and target binding affinity. | rsc.org |
| Lipidation/Acylation | Covalently attaches a fatty acid chain, promoting binding to serum albumin. | Extended plasma half-life and protection from clearance/degradation. | nih.govroyalsocietypublishing.org |
Development of Novel Drug Delivery Systems for Improved this compound Bioavailability
To overcome poor absorption, researchers are developing sophisticated drug delivery systems designed to protect the peptide cargo and facilitate its transport across epithelial barriers. researchgate.net
Nanotechnology offers powerful tools for peptide delivery, with lipid-based nanoparticles being a prominent example. lubio.ch These systems can encapsulate peptides, protecting them from enzymatic degradation and improving their solubility and bioavailability. nih.govcas.org
Common lipid-based systems include:
Liposomes: Vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic molecules. mdpi.comnih.gov Their biocompatibility and ease of surface modification make them suitable carriers for peptides. nih.gov
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids (SLNs) or a blend of solid and liquid lipids (NLCs). nih.govocl-journal.org They offer advantages like improved drug stability, controlled release, and the ability to enhance absorption by leveraging lipid uptake pathways in the intestine. nih.govocl-journal.org NLCs are often considered more advanced as the liquid lipid component can increase drug loading and prevent drug expulsion during storage. nih.gov
These nanocarriers are advantageous due to their biocompatibility, biodegradability, and their ability to increase the transcellular transport of encapsulated drugs. ocl-journal.org
| Delivery System | Description | Key Advantages for Peptides | Reference |
|---|---|---|---|
| Liposomes | Spherical vesicles with an aqueous core and a phospholipid bilayer shell. | Encapsulates both hydrophilic/hydrophobic peptides, biocompatible, protects from degradation. | mdpi.comnih.gov |
| Solid Lipid Nanoparticles (SLN) | Nanoparticles made from solid lipids, stabilized by surfactants. | Controlled release, excellent stability, protection from enzymes. | nih.govocl-journal.org |
| Nanostructured Lipid Carriers (NLC) | Second-generation lipid nanoparticles with a core made of solid and liquid lipids. | Higher drug loading capacity and better physical stability compared to SLNs. | nih.govocl-journal.org |
| Nanoemulsions | Thermodynamically stable, isotropic dispersions of oil and water. | High surface area for absorption, can improve solubility and protect peptides. | lubio.ch |
For oral peptide delivery, overcoming the intestinal epithelial barrier is paramount. Permeation enhancers (PEs) are excipients co-formulated with the peptide to transiently increase the permeability of the intestinal lining. diva-portal.org This strategy has been clinically validated with the approval of an oral formulation of semaglutide, which utilizes the PE salcaprozate sodium (SNAC). chemrxiv.orgnih.gov
PEs can act via two main routes:
Paracellular Transport: Some PEs act on the tight junctions between epithelial cells, causing them to open temporarily and allowing peptides to pass through. nih.gov
Transcellular Transport: Other PEs, particularly surfactant-like molecules such as medium-chain fatty acids (e.g., sodium caprate), interact with the cell membrane, increasing its fluidity and facilitating the passage of the drug directly through the cells. nih.govmdpi.com
Research using all-atom molecular dynamics simulations has provided molecular-level insights into how PEs interact with peptides and intestinal bile salts, which can guide the design of improved formulations by allowing for precise control over peptide release near the absorption site. rsc.org The choice of PE and its concentration is critical to maximize absorption while ensuring the safety and reversibility of its effect on the intestinal barrier. diva-portal.orgnih.gov
Peptide-Drug Conjugates (PDCs): PDCs are a therapeutic modality that links a peptide to a small molecule drug (payload) via a chemical linker. mdpi.comnih.gov This approach combines the targeting specificity of the peptide with the potency of the payload. Compared to antibody-drug conjugates (ADCs), PDCs have a smaller size, which allows for better tissue penetration, and they are generally easier and more cost-effective to manufacture. mdpi.comfrontiersin.org
A key component of a PDC is the "homing peptide," which is selected for its high affinity to receptors that are overexpressed on target cells. nih.gov GSK's AlbudAb™ platform represents a variation of this conjugate strategy, where a peptide or small protein is attached to a domain antibody (dAb) that binds to serum albumin. gsk.com This conjugation significantly extends the therapeutic's half-life by preventing renal clearance and leveraging the natural recycling pathway of albumin. gsk.com
Self-Assembled Peptide Systems: Certain peptides possess the ability to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, or hydrogels. rsc.orgdovepress.comacs.org These self-assembled systems can serve as depots for controlled drug release. mdpi.com Drugs can be either physically encapsulated within the nanostructure or chemically conjugated to the peptides themselves. acs.org These systems are highly attractive due to their inherent biocompatibility and biodegradability, as they are composed of naturally occurring amino acids. rsc.org The dynamic and responsive nature of these assemblies also allows for the design of "smart" delivery systems that can release their payload in response to specific stimuli at the target site, such as changes in pH or the presence of certain enzymes. mdpi.com
Optimization of this compound Release Profiles at Intended Absorption Sites
Effective delivery requires not only that the peptide is stable and can cross biological barriers, but also that it is released at the right place and time. semanticscholar.org The absorption of peptides can vary significantly along the GI tract due to differences in pH and the presence of digestive enzymes. mdpi.com
Strategies to optimize release profiles include:
Enteric Coatings: These are pH-sensitive polymer coatings applied to tablets or capsules. The coating remains intact in the acidic environment of the stomach but dissolves in the more neutral pH of the small intestine, releasing the peptide at its optimal site for absorption. mdpi.com
Site-Specific Delivery Systems: Advanced formulations can be designed to target specific regions of the intestine, such as the colon. mdpi.com For example, systems can be engineered to release their payload in response to enzymes produced by the gut microflora, which are more abundant in the lower GI tract. mdpi.com
Controlled-Release Formulations: Matrix tablets or hydrogels can be designed to release the peptide over a prolonged period. semanticscholar.org This sustained release can increase the residence time of the peptide at the absorption site, potentially increasing the total amount of drug absorbed. mdpi.com
Research has shown that combining these strategies, for instance, by using an enterically coated tablet that provides a controlled co-release of a peptide and a permeation enhancer, can significantly improve bioavailability. mdpi.com
Innovation and Future Directions in Gsk Peptide Research
Integration of Advanced Computational Modeling with Experimental Analytical Techniques
The synergy between computational modeling and experimental analysis is accelerating the discovery and design of novel peptide inhibitors. A prime example is the research on peptide inhibitors for GSK-3β, a kinase implicated in various pathologies, including Alzheimer's disease. biorxiv.org
Researchers are now employing sophisticated computational tools to predict and analyze the interactions between peptides and their targets. For instance, in the development of kappa casein-derived peptides as potential GSK-3β inhibitors, advanced molecular docking and molecular dynamics (MD) simulations have been instrumental. biorxiv.org These computational methods allow for the virtual screening of extensive peptide libraries to identify lead candidates. In one study, a library of 42 kappa casein-derived peptides was screened, leading to the identification of IP8 as a promising candidate that binds to a known inhibition site on GSK-3β. biorxiv.org
MD simulations further refine these findings by providing insights into the dynamic stability of the peptide-protein complex, conformational changes, and the key amino acid residues involved in the interaction. biorxiv.org For example, simulations of the IP8 peptide revealed that its first three residues were not conducive to stable binding. biorxiv.org This critical information guided the rational design of mutated peptides, resulting in the creation of MP31, which demonstrated a more stable and favorable interaction with GSK-3β. biorxiv.orgbiorxiv.org The binding of MP31 was shown to stabilize the GSK-3β enzyme by reducing its structural flexibility, which is crucial for its enzymatic activity. biorxiv.orgbiorxiv.org
These computational predictions are then validated and complemented by experimental techniques. The synthesis of the computationally designed peptides and subsequent in vitro and in cell-based assays confirm their biological activity. This iterative cycle of computational design and experimental validation significantly streamlines the drug discovery process, making it more efficient and targeted. The use of structural models of GSK-3 bound to substrate competitive inhibitor (SCI) peptides has also been used to design pharmacophore models for virtual screening of large compound databases. nih.gov
Advancement in Automation and High-Throughput Screening Methodologies for GSK Peptide Discovery
The discovery of novel therapeutic peptides is being significantly accelerated by advancements in automation and high-throughput screening (HTS). These technologies enable the rapid synthesis and evaluation of vast numbers of peptide candidates, a crucial step in identifying those with the desired therapeutic properties.
A key element of HTS in peptide discovery is the creation and screening of peptide libraries. As seen in the research on GSK-3β inhibitors, a library of 42 peptides derived from kappa casein was generated and computationally screened to identify promising candidates. biorxiv.org This approach allows researchers to explore a wide chemical space in a relatively short amount of time. The concept of virtual screening, where millions of compounds from databases like the "drug-like" Zinc database are computationally evaluated, is a powerful HTS method for identifying novel small molecules that can act as GSK-3 inhibitors. nih.gov
In addition to screening, automation is also transforming the synthesis of peptides. The development of fully automated custom peptide ordering tools is an industry first that streamlines the process of obtaining peptides for research. biosynth.com Furthermore, the challenges associated with traditional peptide synthesis methods, which are often resource-intensive, have spurred innovation in manufacturing processes. researchgate.net Strategies such as Tag-Assisted Liquid-Phase Peptide Synthesis and the implementation of continuous processes are being explored to improve the efficiency and sustainability of peptide manufacturing. researchgate.net These advancements are critical for producing the large quantities of peptides required for extensive screening campaigns and subsequent clinical development.
The combination of automated synthesis and HTS allows for a systematic and rapid exploration of structure-activity relationships, leading to the optimization of peptide sequences for improved potency, selectivity, and stability.
Importance of Cross-Disciplinary Collaborations in Peptide Drug Discovery, Emphasizing Academia-Industry Partnerships
The complexity of developing new peptide therapeutics necessitates a collaborative approach, bringing together expertise from different scientific disciplines and organizational backgrounds. Partnerships between academic institutions and pharmaceutical companies are particularly vital for translating basic research discoveries into clinical applications.
A prominent example of this is the collaboration between GlaxoSmithKline (GSK) and the Austrian company AFFiRiS to develop peptide-based vaccines for Alzheimer's disease. sciencebusiness.net This partnership leveraged AFFiRiS's AFFiTOPE technology platform for designing specific peptide antigens with GSK's expertise in adjuvant systems and vaccine development. sciencebusiness.net Such collaborations are crucial for advancing novel therapeutic concepts, like vaccines targeting the beta-amyloid protein, through the expensive and complex stages of clinical trials. sciencebusiness.net
Research publications in the field of GSK-3 inhibitors also highlight the importance of collaboration between academic and research institutions. For example, studies on GSK-3 inhibitors have been conducted through partnerships between universities like Tel Aviv University and the Israel Institute for Biological Research. nih.gov These collaborations bring together deep expertise in areas such as molecular biology, chemistry, and computational science to tackle challenging drug discovery problems.
Furthermore, industry-wide collaborations, such as the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), which includes member companies like GSK, are driving improvements in the sustainability of peptide manufacturing. researchgate.net By sharing data and best practices, these collaborations aim to reduce the environmental footprint of peptide synthesis. researchgate.net These multi-faceted collaborations are essential for fostering innovation, sharing risk, and ultimately accelerating the delivery of new peptide-based medicines to patients.
Exploration of New Therapeutic Applications and Modalities for GSK Peptides
The therapeutic potential of peptides is continually expanding, with ongoing research uncovering new applications and innovative delivery modalities. Peptides are being investigated for a wide array of diseases, including cancer, diabetes, neurological disorders, and cardiovascular diseases. biosynth.com
In the context of GSK-related research, peptides are being explored for a diverse range of therapeutic areas. GSK is actively investing in peptide research and development for respiratory diseases and HIV. biosynth.com Furthermore, the targeting of GSK-3β with peptide inhibitors has shown promise in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. biorxiv.orgnih.gov For instance, an IKK-activated GSK-3β inhibitory peptide (IAGIP) has been shown to prevent nigrostriatal neurodegeneration in a rodent model of Parkinson's disease. nih.gov Additionally, a mutant ras peptide vaccine was developed by GSK for the treatment of neoplasms. patsnap.com
A significant innovation in peptide therapeutic modalities is the development of platforms to extend the half-life of peptides in the body. Peptides and small proteins often have a short plasma half-life, which can limit their therapeutic efficacy. gsk.com To address this, GSK has developed the AlbudAb™ platform. gsk.com This technology involves attaching a peptide to an AlbudAb™, which is a human domain antibody that binds to serum albumin. gsk.com This binding prevents the rapid clearance of the peptide from the body, thereby prolonging its exposure and allowing for less frequent dosing. gsk.com The AlbudAb™ platform has been successfully evaluated in a first-in-human study, demonstrating its potential to enhance the therapeutic utility of peptides. gsk.com
The development of such novel delivery platforms, coupled with the exploration of new therapeutic targets, ensures that the field of peptide therapeutics will continue to be a dynamic and fruitful area of drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
